molecular formula C20H24N2O3S B563394 Desacetyl Diltiazem-d3 CAS No. 1246815-32-6

Desacetyl Diltiazem-d3

Cat. No.: B563394
CAS No.: 1246815-32-6
M. Wt: 375.501
InChI Key: NZHUXMZTSSZXSB-JYDNCUBTSA-N
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Description

Desacetyl Diltiazem-d3 is the labelled analogue of Desacetyl Diltiazem, which is a metabolite of Diltiazem . Diltiazem is a calcium channel blocker medication used to treat high blood pressure, angina, and certain heart arrhythmias .


Synthesis Analysis

This compound is available for purchase for pharmaceutical analytical testing . It is a metabolite of Diltiazem, which is metabolized into its major metabolites such as Desacetyl Diltiazem in plasma .


Molecular Structure Analysis

The molecular formula of this compound is C20H21D3N2O3S . The average mass is 372.481 Da and the monoisotopic mass is 372.150757 Da .


Chemical Reactions Analysis

The linearity was 0.15 to 40.69 ng/mL for desacetyl diltiazem in human plasma . The lower limit of quantification was 0.15 ng/mL for desacetyl diltiazem .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C20H21D3N2O3S . The average mass is 372.481 Da and the monoisotopic mass is 372.150757 Da .

Scientific Research Applications

Metabolism and Bioconcentration in Aquatic Organisms

Desacetyl Diltiazem-d3, as a metabolite of Diltiazem, has been studied for its bioconcentration and metabolism in aquatic organisms. In rainbow trout, Diltiazem and its metabolites, including Desacetyl Diltiazem, undergo metabolism mainly through desmethylation and desacetylation, paralleling the metabolic pathways observed in mammals. This study highlighted the presence of these substances in non-target organisms within aquatic environments, hinting at the potential ecological implications and bioaccumulation risks (Steinbach et al., 2016).

Pharmacokinetic Studies

Extensive research has been conducted to understand the pharmacokinetics of this compound. Studies have delved into the pharmacokinetics of Diltiazem and its metabolites, highlighting how genetic polymorphism (such as CYP2D610 and CYP3A53) can affect the systemic exposure of Desacetyl Diltiazem. In particular, individuals with certain genetic profiles show a significant increase in the systemic exposure of this metabolite (Zheng et al., 2013).

Drug-Excipient Interaction Studies

The interaction of Diltiazem, and by extension its metabolites like this compound, with pharmaceutical excipients has been a subject of study. Research focusing on the excipient Gelucire 44/14 revealed its impact on the intestinal transport of Diltiazem, which is crucial for understanding the bioavailability and efficacy of the drug and its metabolites (ShravanKumar et al., 2015).

Metabolic Pathway Analysis

Understanding the degradation pathway of drugs like Diltiazem, and their metabolites such as this compound, is vital for developing stable pharmaceutical formulations. Research in this area has shed light on the major degradation impurities and how a proper understanding of these pathways can lead to improved shelf life and stability of the pharmaceutical products (Agrawal et al., 2022).

Safety and Hazards

Desacetyl Diltiazem-d3 is classified as a toxic solid, organic, n.o.s. (Desacetyl Diltiazem Hydrochloride) for shipping purposes .

Relevant Papers A liquid chromatography coupled with mass spectrometry (LCMS/MS) method for quantification of Diltiazem and its metabolites, N-desmethyl Diltiazem, desacetyl Diltiazem in human plasma was developed and validated . Another study found that 2% Diltiazem gel was effective in the treatment of anal fissures .

Biochemical Analysis

Biochemical Properties

Desacetyl Diltiazem-d3 interacts with various enzymes and proteins in the body. It is a product of the metabolism of Diltiazem, which is known to interact with carboxylic acids to form heterosynthons . The N, N - (dimethyl)ethylamine fragment of the Diltiazem molecule interacts with the carboxylic groups of the acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has a higher affinity to CYP2D6 compared with CYP3A4, suggesting that its metabolism via CYP2D6 is the preferred pathway in vivo . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Metabolic Pathways

This compound is involved in the metabolic pathways of Diltiazem. Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . This compound is a product of this deacetylation process .

Transport and Distribution

It is known that Diltiazem and its metabolites are rapidly desacetylated by the rat jejunum .

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-JYDNCUBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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